1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethan-1-one
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Overview
Description
1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethan-1-one is a synthetic organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyrrolidine ring, and an o-tolyloxy group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethan-1-one typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions, such as using thionyl chloride or other sulfur-containing reagents.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with an intermediate compound.
Incorporation of the o-Tolyloxy Group: The o-tolyloxy group can be attached through etherification reactions, often involving the reaction of an o-tolyl alcohol with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethan-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(3-(1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethan-1-one: A similar compound with a different substitution pattern on the aromatic ring.
1-(3-(1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyloxy)ethan-1-one: Another analog with a different position of the tolyloxy group.
Uniqueness
1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethan-1-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various research and industrial applications.
Biological Activity
1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethan-1-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a pyrrolidine ring linked to a thiadiazole moiety, which is known for its diverse pharmacological properties. Understanding the biological activity of this compound is essential for its potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is C13H14N4O2S, with a molecular weight of approximately 290.34 g/mol. The compound's structure can be described as follows:
Component | Structure Description |
---|---|
Thiadiazole Moiety | A five-membered ring containing two nitrogen atoms and three carbon atoms. |
Pyrrolidine Ring | A five-membered ring with one nitrogen atom. |
Tolyloxy Group | An aromatic ether group that enhances lipophilicity and biological interactions. |
Biological Activity Overview
Research into the biological activity of similar thiadiazole-containing compounds suggests potential applications in various therapeutic areas, including:
- Antitumor Activity : Compounds with thiadiazole structures have shown promise in inhibiting cancer cell growth, particularly against breast cancer and other malignancies. For instance, studies on related pyrazole derivatives indicate significant cytotoxic effects against cancer cell lines, suggesting that similar mechanisms may be applicable to our compound of interest .
- Antimicrobial Properties : Thiadiazole derivatives are often explored for their antibacterial and antifungal activities. The presence of the pyrrolidine ring may enhance these effects by improving the compound's ability to penetrate microbial membranes .
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes or receptors involved in cancer proliferation or microbial resistance.
- Cell Cycle Disruption : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting the cell cycle, leading to increased rates of cell death .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with thiadiazole derivatives:
-
Cytotoxicity Studies :
- A study on thiadiazole derivatives demonstrated significant cytotoxic effects against MCF-7 (breast cancer) and MDA-MB-231 cell lines, with IC50 values indicating potent activity .
- Another study evaluated the synergistic effects of thiadiazole-based compounds combined with established chemotherapeutics like doxorubicin, enhancing overall efficacy against resistant cancer cell lines.
- Antimicrobial Efficacy :
Properties
IUPAC Name |
2-(2-methylphenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-11-4-2-3-5-13(11)20-10-15(19)18-7-6-12(9-18)21-14-8-16-22-17-14/h2-5,8,12H,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGGPZMXLWYNGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(C2)OC3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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